molecular formula C8H6F3NO3 B1591775 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene CAS No. 453560-74-2

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Cat. No. B1591775
M. Wt: 221.13 g/mol
InChI Key: UDEARCRKLPPYAU-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

5-Nitro-2-trifluoromethylanisole (10.7 g, 48.5 mmol) and pyridine hydrochloride (44.9 g, 388 mmol) were combined in a round-bottom flask and heated at 210° C. for 2 h. The reaction was cooled to RT and dissolved into 6 N HCl and EtOAc. The layers were separated, and the organic layer was washed 4× with 2 N HCl and once with brine, dried over Na2SO4, filtered, and concentrated in vacuo, to yield the title compound as a dark red solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:12]([F:15])([F:14])[F:13])=[C:8]([O:10]C)[CH:9]=1)([O-:3])=[O:2].Cl.N1C=CC=CC=1.Cl>CCOC(C)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:12]([F:13])([F:14])[F:15])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)OC)C(F)(F)F
Name
Quantity
44.9 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed 4× with 2 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.